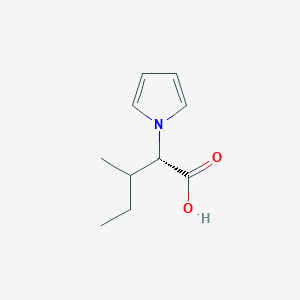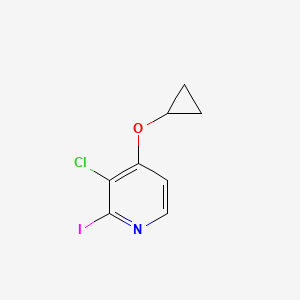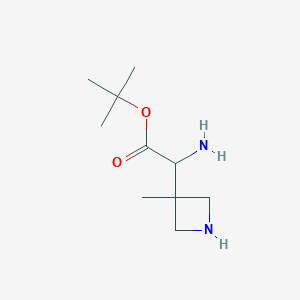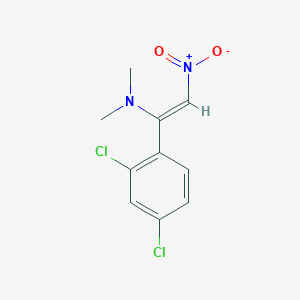
(Z)-1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine is a synthetic organic compound characterized by the presence of dichlorophenyl and nitroethylenamine groups
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine typically involves the nitration of 2,4-dichlorophenyl compounds followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale nitration and subsequent purification processes to obtain the desired compound in significant quantities .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular signaling .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine can be compared with other similar compounds such as:
2,4-Dichlorophenylamine: Lacks the nitro group, resulting in different chemical reactivity.
N,N-Dimethyl-2-nitroethylenamine: Lacks the dichlorophenyl group, affecting its overall properties.
2,4-Dichlorophenyl-N,N-dimethylamine: Similar structure but without the nitro group, leading to different applications and reactivity.
This compound’s unique combination of functional groups makes it distinct and valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethenamine |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-13(2)10(6-14(15)16)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3/b10-6- |
InChI Key |
BYIZBGKZFMTWCN-POHAHGRESA-N |
Isomeric SMILES |
CN(C)/C(=C\[N+](=O)[O-])/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CN(C)C(=C[N+](=O)[O-])C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide](/img/structure/B14808702.png)
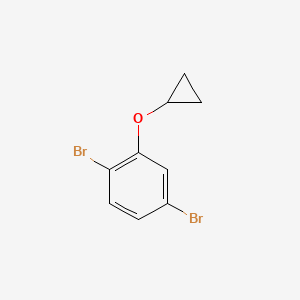
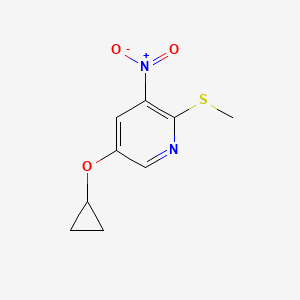

![N-(2-chlorophenyl)-4-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14808719.png)
![3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B14808730.png)
![1-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14808742.png)
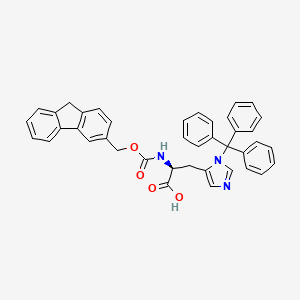
![5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14808748.png)

